Trelagliptin is a potent, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor. [] It belongs to the Gliptins family, a class of oral anti-diabetic drugs. [] Trelagliptin exhibits high selectivity for DPP-4, with significantly less potent inhibition against related proteases like dipeptidyl peptidase-8 and dipeptidyl peptidase-9. [] This selectivity makes it a valuable tool in scientific research for studying DPP-4 function and its role in various physiological processes.
Trelagliptin is an antidiabetic medication primarily used for the treatment of type 2 diabetes mellitus. It functions as a dipeptidyl peptidase-4 inhibitor, which plays a crucial role in glucose metabolism by increasing insulin secretion and decreasing glucagon levels in the bloodstream. Trelagliptin is marketed under the brand name Zafatek and is notable for its once-weekly dosing regimen, making it a convenient option for patients managing diabetes.
Trelagliptin was developed by the pharmaceutical company Takeda and received its first global approval in Japan in 2015. The compound has since been introduced in various markets worldwide, reflecting its significance in diabetes management.
Trelagliptin belongs to the class of drugs known as incretin mimetics or dipeptidyl peptidase-4 inhibitors. These medications are designed to enhance the body's natural response to glucose, thereby improving glycemic control without causing significant hypoglycemia.
The synthesis of trelagliptin involves several key steps, including chlorination, condensation, and ammonolysis reactions. A commonly reported synthetic route begins with 2-hydroxymethyl-4-fluorobenzonitrile as a starting material. The process can be summarized as follows:
This method avoids the use of highly toxic reagents, enhancing both safety and environmental sustainability during synthesis .
The molecular formula of trelagliptin is CHClNO. The structure features a fluorobenzonitrile moiety linked to a pyrimidine ring system.
The compound's molecular weight is approximately 359.83 g/mol. Its structural representation includes functional groups that are crucial for its biological activity, particularly the dipeptidyl peptidase-4 inhibitory action.
Trelagliptin undergoes various chemical reactions during its synthesis and degradation processes. Key reactions include:
The stability of trelagliptin under different pH conditions has been studied using high-performance liquid chromatography methods to assess its degradation kinetics .
Trelagliptin exerts its pharmacological effects by inhibiting dipeptidyl peptidase-4, an enzyme responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme:
Trelagliptin is typically presented as a white to off-white crystalline powder. It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.
Key chemical properties include:
Relevant analyses have demonstrated that trelagliptin maintains stability under various storage conditions, essential for ensuring drug efficacy .
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 841-76-9
CAS No.: 18252-46-5
CAS No.: 20937-86-4